Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Overview
Description
Silane, (4-bromo-2-butynyl)oxydimethyl- is a chemical compound with the molecular formula C10H19BrOSi. It contains 32 atoms, including 19 hydrogen atoms, 10 carbon atoms, 1 oxygen atom, and 1 bromine atom . This compound is characterized by its unique structure, which includes a silane group bonded to a 4-bromo-2-butynyl group through an oxygen atom, and further substituted with a 1,1-dimethylethyl group and two methyl groups .
Preparation Methods
The synthesis of Silane, (4-bromo-2-butynyl)oxydimethyl- involves several steps. One common method includes the reaction of 4-bromo-2-butyn-1-ol with a silane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Silane, (4-bromo-2-butynyl)oxydimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Silane, (4-bromo-2-butynyl)oxydimethyl- involves its interaction with specific molecular targets. The bromine atom and the triple bond in the 4-bromo-2-butynyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The silane group can also participate in various reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Silane, (4-bromo-2-butynyl)oxydimethyl- can be compared with other similar compounds, such as:
Silane, (4-chloro-2-butynyl)oxydimethyl-: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Silane, (4-bromo-2-butynyl)oxydimethyl-: This compound has a different alkyl group, which can affect its physical and chemical properties.
Silane, (4-bromo-2-butynyl)oxyethyl-: This compound has an ethyl group instead of a methyl group, leading to variations in its reactivity and applications.
These comparisons highlight the uniqueness of Silane, (4-bromo-2-butynyl)oxydimethyl- in terms of its structure and reactivity.
Properties
IUPAC Name |
4-bromobut-2-ynoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGMOVVQFFDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552623 | |
Record name | [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110796-98-0 | |
Record name | [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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